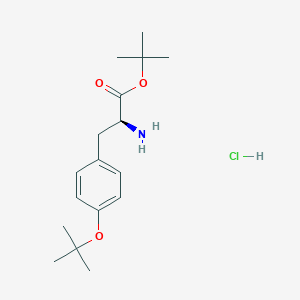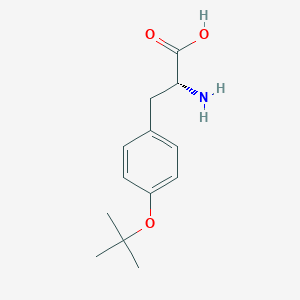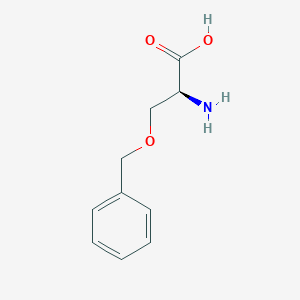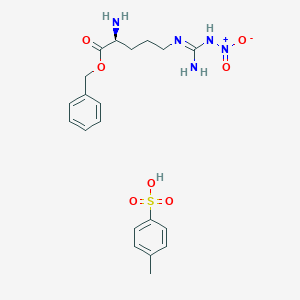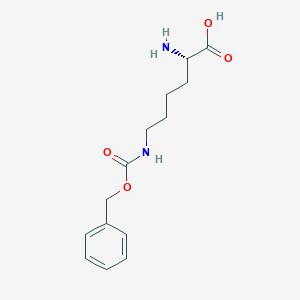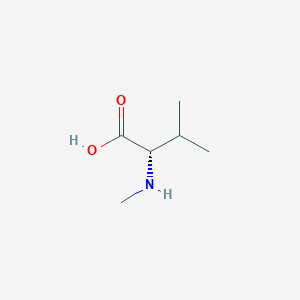
N-Methyl-L-valine
Overview
Description
N-Methyl-L-valine is used as enzyme substrates and reagents, culture media additives, dyes, stains, and indicators. It is also involved in the preparation of N-methylated peptides .
Synthesis Analysis
N-Methyl-L-valine can be produced through the fermentation process with the aid of model organisms . A company named Ningbo Inno Pharmchem Co., Ltd.Molecular Structure Analysis
N-Methyl-L-valine has the empirical formula C6H13NO2 and a molecular weight of 131.17 . Its structure is confirmed using NMR and FTIR .Chemical Reactions Analysis
N-Methyl-L-valine is involved in the modification of monomethyl auristatin F (MMAF), an anti-tubulin agent, which makes it hydrophobic functionalization and increases cell permeability . It is also used in the synthesis of other compounds .Physical And Chemical Properties Analysis
N-Methyl-L-valine has a density of 1.0±0.1 g/cm3, a boiling point of 206.9±23.0 °C at 760 mmHg, and a flash point of 78.9±22.6 °C . It has 3 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds .Scientific Research Applications
Non-Linear Optical (NLO) Material Development
N-Methyl-L-valine has been studied for its potential in creating novel optical materials. For instance, glycine-doped L-valine potassium chloride crystals have been grown for NLO applications. These materials are characterized by their optical absorption and transmittance, indicating suitability for optical devices .
Biotechnological Production
The compound plays a significant role in the biotechnological production of L-valine, an essential amino acid. Metabolic engineering techniques have been applied to microorganisms like Escherichia coli and Corynebacterium glutamicum to optimize the production of L-valine, which has applications in nutrition and pharmaceuticals .
Pharmaceutical Synthesis
N-Methyl-L-valine is used as a synthon for the chemical synthesis of various pharmaceuticals. Its structure allows for the creation of compounds used in parenteral nutrition and the synthesis of herbicides and anti-viral drugs .
Feed Ingredient
In the animal feed industry, L-valine, which can be produced using N-Methyl-L-valine, is an important ingredient. It has been found to be limiting in the diets of poultry and piglets, indicating its essential role in animal nutrition .
Cosmetic Industry
N-Methyl-L-valine finds application in the cosmetic industry as a moisturizing component in skin care products. Its properties help in maintaining skin hydration and are thus incorporated into various cosmetic formulations .
Enzyme Substrates and Reagents
In biochemical research, N-Methyl-L-valine is utilized as enzyme substrates and reagents. It is involved in the preparation of N-methylated peptides, which are crucial for studying enzyme-substrate interactions and other biochemical pathways .
Mechanism of Action
Target of Action
N-Methyl-L-valine is a derivative of the essential amino acid valine . It plays a significant role in various biological processes, particularly in the prevention or therapy of Alzheimer’s disease .
Mode of Action
It’s known that n-methyl amino acids, including n-methyl-l-valine, inhibit the fibrillogenesis and disassembly of β-amyloid (40) fibrils, which are physiological characteristics of alzheimer’s disease . This suggests that N-Methyl-L-valine may interact with β-amyloid (40) fibrils, preventing their formation and promoting their breakdown.
Biochemical Pathways
Valine, and by extension N-Methyl-L-valine, is involved in several biochemical pathways. Valine is a branched-chain amino acid (BCAA) and is a precursor in the penicillin biosynthetic pathway . The biosynthesis of valine involves the condensation of two pyruvate molecules to form 2-acetolactate . Both pyruvate methyl groups remain intact through this and subsequent steps, ultimately becoming part of the isopropyl groups of these amino acids .
Result of Action
The primary result of N-Methyl-L-valine’s action is its potential role in the prevention or therapy of Alzheimer’s disease. It inhibits the fibrillogenesis and disassembly of β-amyloid (40) fibrils, which are physiological characteristics of Alzheimer’s disease . This suggests that N-Methyl-L-valine may help reduce the accumulation of β-amyloid plaques, which are associated with the progression of Alzheimer’s disease.
Safety and Hazards
properties
IUPAC Name |
(2S)-3-methyl-2-(methylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4(2)5(7-3)6(8)9/h4-5,7H,1-3H3,(H,8,9)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCRVYNORCOYQT-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-L-valine | |
CAS RN |
2480-23-1 | |
| Record name | N-Methyl-L-valine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2480-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl- L-valine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002480231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-l-valine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYL- L-VALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JVQ5G9K5V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





